![molecular formula C14H12ClNO4S B3087387 N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine CAS No. 117309-39-4](/img/structure/B3087387.png)
N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine
Overview
Description
N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine, commonly known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in regulating cell shape, motility, and proliferation. CP-466722 has been shown to have potential applications in treating various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Scientific Research Applications
Glycine in Plant Stress Resistance
Glycine betaine (GB), a derivative of glycine, plays a crucial role in enhancing plant resistance to environmental stresses such as drought, salinity, extreme temperatures, and heavy metals. The positive effects of GB on plant stress tolerance include maintaining enzyme and membrane integrity and facilitating osmotic adjustment. Exogenous application of GB has shown significant improvements in growth and crop yield under stressful conditions, although the effectiveness varies across different plant species and stress factors. Further research is necessary to optimize its application for agricultural benefits (Ashraf & Foolad, 2007).
Glycine in Sleep Quality Improvement
Oral administration of glycine before bedtime significantly ameliorates subjective sleep quality in individuals with insomniac tendencies. Glycine ingestion leads to a notable increase in plasma and cerebrospinal fluid glycine concentrations and induces a decline in core body temperature, which is closely associated with sleep onset and maintenance. This suggests glycine's potential as a safe and effective intervention for improving sleep quality (Bannai & Kawai, 2012).
Glycine in Health Protection
Glycine, as a non-essential amino acid, is implicated in multiple physiological functions beyond its role as an osmolyte. It contributes to the biosynthesis of several critical biomolecules and functions as a neurotransmitter in the central nervous system. Glycine's potential protective roles against diseases like cardiovascular disorders, diabetes, and certain cancers, through mechanisms such as antioxidative stress responses and metabolic regulation, highlight its broad potential for health protection and disease prevention (McCarty, O’Keefe, & DiNicolantonio, 2018).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-12-8-4-5-9-13(12)16(10-14(17)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQLZIRPFSPNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256834 | |
Record name | N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N-(phenylsulfonyl)glycine | |
CAS RN |
117309-39-4 | |
Record name | N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117309-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chlorophenyl)-N-(phenylsulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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